REACTION_CXSMILES
|
Cl.[CH3:2][O:3][CH2:4][CH2:5][C:6]([NH2:8])=[NH:7].BrBr.C[O-].[Na+].[S-:14][C:15]#[N:16].[K+]>CO>[CH3:2][O:3][CH2:4][CH2:5][C:6]1[N:8]=[C:15]([NH2:16])[S:14][N:7]=1 |f:0.1,3.4,5.6|
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
Cl.COCCC(=N)N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.78 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
potassium thiocyanate
|
Quantity
|
3.37 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 2 h at 0-10° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The isolated material was washed with methanol
|
Type
|
CUSTOM
|
Details
|
dried which
|
Type
|
CUSTOM
|
Details
|
afforded a brown solid which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (300 g silica gel 60, 5% methanol/diethyl ether)
|
Type
|
CUSTOM
|
Details
|
crystallized from diethyl ether/hexanes which
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COCCC1=NSC(=N1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.08 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 73.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |